REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([NH2:7])[CH:3]=1.C(N(CC)CC)C.[Cl:15][C:16]1[N:21]=[C:20](Cl)[C:19]([Cl:23])=[CH:18][N:17]=1>CCO>[Cl:15][C:16]1[N:21]=[C:20]([NH:7][C:4]2[CH:3]=[C:2]([CH3:1])[NH:6][N:5]=2)[C:19]([Cl:23])=[CH:18][N:17]=1
|
Name
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|
Quantity
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2.78 g
|
Type
|
reactant
|
Smiles
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CC1=CC(=NN1)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was partitioned between EtOAc and H2O
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Type
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WASH
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Details
|
the organic layer was washed with brine
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Type
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CUSTOM
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Details
|
dried
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Type
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CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=NNC(=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |